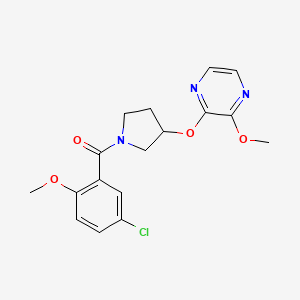

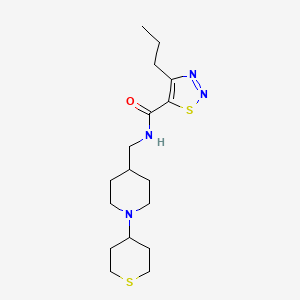

![molecular formula C13H20ClNO2 B2514725 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride CAS No. 17910-42-8](/img/structure/B2514725.png)

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride, commonly known as 5-MeO-DALT, is a synthetic designer drug that belongs to the class of tryptamines. This compound was first synthesized in 2004 by Alexander Shulgin, a renowned chemist and pharmacologist. 5-MeO-DALT has been found to have various potential applications in scientific research due to its unique chemical structure and pharmacological properties.

科学的研究の応用

Neuropharmacology and NMDA Receptor Modulation

The compound’s structure suggests potential interactions with neurotransmitter receptors. Researchers have investigated its effects on the N-methyl-D-aspartate (NMDA) receptor subunits, particularly GluN2B. These receptors play a crucial role in synaptic plasticity and memory formation . Further studies could explore its therapeutic potential for neurological disorders.

Synthetic Cannabinoid Receptor Agonism

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride (also known as STS-135) exhibits synthetic cannabinoid receptor agonist activity. Researchers have studied its binding affinity and effects on cannabinoid receptors. Understanding its pharmacological profile may contribute to drug development in pain management and other areas.

PET Imaging Agent Development

Researchers aspire to develop positron emission tomography (PET) imaging agents for specific targets. Investigating the compound’s suitability as a PET tracer for GluN2B subunits of NMDA receptors could enhance our understanding of brain function and aid in diagnosing neurological conditions .

Structure-Activity Relationship Studies

Comparing this compound with related analogues (such as 2,3,4,5-tetrahydro-1H-3-benzazepine) allows researchers to establish structure-activity relationships. Such studies guide drug design and optimization, potentially leading to novel therapeutic agents .

特性

IUPAC Name |

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-15-12-7-9-5-3-4-6-11(14)10(9)8-13(12)16-2;/h7-8,11H,3-6,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNJCJZINXXWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CCCCC2=C1)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)

![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)